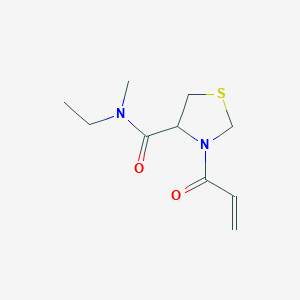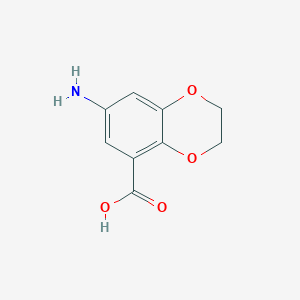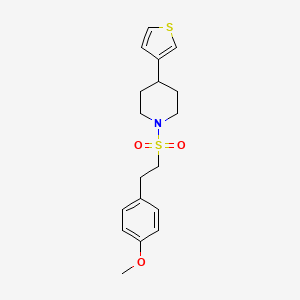![molecular formula C16H12Br6O4S B3006098 1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene CAS No. 122438-85-1](/img/structure/B3006098.png)
1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene is a useful research compound. Its molecular formula is C16H12Br6O4S and its molecular weight is 779.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Bromophenol Derivatives from Red Algae
- A study isolated new bromophenol derivatives from the red alga Rhodomela confervoides, which included compounds structurally related to the requested chemical. These compounds were tested for activity against human cancer cell lines and microorganisms but were found inactive (Zhao et al., 2004).
Antioxidant Activity
- Another study focused on isolating naturally occurring bromophenols from Rhodomela confervoides. These compounds exhibited strong antioxidant activities, suggesting potential applications in preventing oxidative deterioration of food (Li et al., 2011).
Organic Synthesis Applications
- Research on 3,5-bis(trifluoromethyl)phenyl sulfones, including structures similar to the queried compound, demonstrated their utility in the Julia-Kocienski olefination reaction, a method used in organic synthesis (Alonso et al., 2005).
N-Haloamide Reactions
- A study on N, N-Dibromo-o-carbomethoxybenzenesulfonamide, a related compound, explored its reactions with olefins to produce β-substituted amines, demonstrating its potential in synthetic chemistry (Terauchi & Takemura, 1975).
Sulfonation Reactions
- Research on chlorohydroxybenzenesulfonyl derivatives, including compounds structurally related to the requested chemical, discussed their potential as herbicides and analyzed their infrared and nuclear magnetic resonance (NMR) spectral characteristics (Cremlyn & Cronje, 1979).
Anticancer Evaluation
- A study synthesized 1,4‐Naphthoquinone derivatives containing phenylaminosulfanyl moiety, a structure related to the requested compound, and evaluated their anticancer activity. The compounds displayed potent cytotoxic activity against human cancer cell lines (Ravichandiran et al., 2019).
Synthesis of Furans and Cyclopentenones
- The use of 2,3‐Dibromo‐1‐(Phenylsulfonyl)‐1‐Propene, structurally related to the queried chemical, was explored for synthesizing furans and cyclopentenones, indicating its relevance in organic synthesis (Watterson et al., 2003).
Synthesis of Benzothiazepines
- Research on the synthesis of novel substituted 1,5-Benzothiazepines containing 1,4-Benzodioxane Sulfonyl Moiety, a structure akin to the requested compound, showed the potential application in medicinal chemistry (Chhakra et al., 2019).
Wirkmechanismus
Safety and Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. For example, many brominated compounds are toxic and must be handled with care. Safety data sheets (SDS) provide information on the hazards associated with a compound, as well as guidelines for safe handling and disposal .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-dibromo-5-[3,5-dibromo-4-(2,3-dibromopropoxy)phenyl]sulfonyl-2-methoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br6O4S/c1-25-15-11(19)2-9(3-12(15)20)27(23,24)10-4-13(21)16(14(22)5-10)26-7-8(18)6-17/h2-5,8H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJADNTCOOKZKMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)OCC(CBr)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

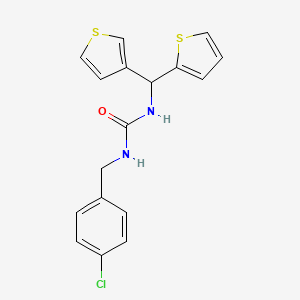

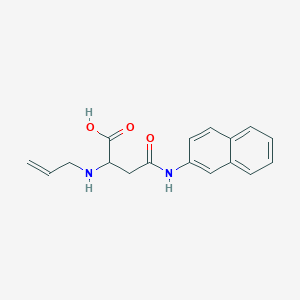
![4-(dipropylsulfamoyl)-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B3006022.png)
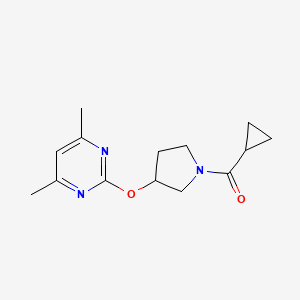


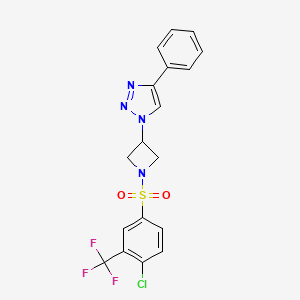
![N-[(2S)-1-aminopropan-2-yl]-4-nitrobenzene-1-sulfonamide hydrochloride](/img/structure/B3006029.png)
![benzo[c][1,2,5]thiadiazol-5-yl(3-(4-phenyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)methanone](/img/structure/B3006031.png)
